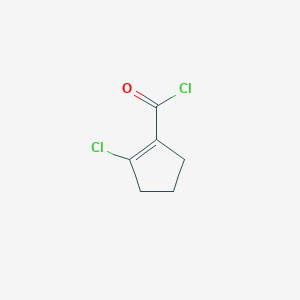
1-Cyclopentene-1-carbonylchloride, 2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carbonylchloride, 2-chloro- is an organic compound with the molecular formula C6H6Cl2O. It is a derivative of cyclopentene, where the carbonyl group is bonded to the first carbon of the cyclopentene ring, and a chlorine atom is attached to the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carbonylchloride, 2-chloro- can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1-carbonylchloride, 2-chloro- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carbonylchloride, 2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Reagents like hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentene derivatives, while addition reactions can produce halogenated cyclopentanes .
Scientific Research Applications
1-Cyclopentene-1-carbonylchloride, 2-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carbonylchloride, 2-chloro- involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound used in the synthesis of various derivatives.
Cyclopentene: A simpler compound with a similar cyclopentene ring structure but without the carbonyl chloride and additional chlorine atom.
Uniqueness
1-Cyclopentene-1-carbonylchloride, 2-chloro- is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its combination of a cyclopentene ring, carbonyl chloride group, and chlorine atom makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
35582-46-8 |
|---|---|
Molecular Formula |
C6H6Cl2O |
Molecular Weight |
165.01 g/mol |
IUPAC Name |
2-chlorocyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O/c7-5-3-1-2-4(5)6(8)9/h1-3H2 |
InChI Key |
FYMFDDBQSWVJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















